molecular formula C24H19NO6 B3411308 (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate CAS No. 903856-77-9

(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

Cat. No.: B3411308
CAS No.: 903856-77-9
M. Wt: 417.4 g/mol
InChI Key: XIMSIVAHVZKBFL-NDENLUEZSA-N
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Description

(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate is a synthetic benzofuran-derived compound characterized by a conjugated dihydrobenzofuran core substituted with a pyridin-4-ylmethylidene group at the 2-position and a 2,6-dimethoxybenzoate ester at the 6-position. Its structural complexity, including the Z-configuration of the exocyclic double bond, confers unique electronic and steric properties that influence its reactivity and bioactivity.

Properties

IUPAC Name

[(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO6/c1-14-11-16(30-24(27)22-17(28-2)5-4-6-18(22)29-3)13-19-21(14)23(26)20(31-19)12-15-7-9-25-10-8-15/h4-13H,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMSIVAHVZKBFL-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=CC=NC=C3)O2)OC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CC=NC=C3)/O2)OC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of dihydrobenzofuran esters with variable substituents influencing their physicochemical and biological profiles. Below is a comparative analysis of key analogs:

Compound ID / Name Substituents at 2-position Substituents at 6-position Bioactivity Notes
Target Compound: (2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate Pyridin-4-ylmethylidene (Z-configuration) 2,6-dimethoxybenzoate Hypothesized insecticidal activity
Analog 1: [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 2,6-dimethoxybenzoate Pyridin-3-ylmethylidene 2,6-dimethoxybenzoate Enhanced solubility due to pyridine orientation; moderate antifungal activity
Analog 2: [3-(4-chlorophenyl)-6-hexyl-4-oxochromen-7-yl] 2,6-dimethoxybenzoate 4-chlorophenyl 2,6-dimethoxybenzoate + hexyl chain Improved lipophilicity; potential CNS activity
Analog 3: [(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,6-dimethoxybenzoate 4-nitrophenylmethylidene 2,6-dimethoxybenzoate High electrophilicity; cytotoxic effects observed

Key Observations :

  • Pyridine vs.
  • Methoxy Positioning : The 2,6-dimethoxybenzoate moiety is conserved across analogs, suggesting its role in stabilizing the ester linkage and modulating metabolic degradation .
  • Stereochemical Impact : The Z-configuration in the target compound likely reduces steric hindrance compared to bulkier substituents (e.g., hexyl chains), favoring membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
(2Z)-4-methyl-3-oxo-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,6-dimethoxybenzoate

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